![molecular formula C10H11ClN2S B1475044 [2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride CAS No. 1949816-15-2](/img/structure/B1475044.png)

[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Schiff Bases and Their Applications

Heterocyclic schiff bases derived from similar compounds have been synthesized for potential anticonvulsant agents. The chemical structures of these compounds were confirmed through various spectroscopic methods, and several showed significant seizures protection in various models, indicating their potential in medicinal chemistry research (Pandey & Srivastava, 2011).

Catalytic and Photocytotoxic Activities

Iron(III) complexes derived from related chemical structures have been explored for their photocytotoxic properties and applications in cellular imaging. These complexes have shown remarkable activity under red light, indicating their potential in photodynamic therapy and cellular imaging applications (Basu et al., 2014). Similarly, palladacycles with unsymmetrical NCN′ and PCN pincer structures have been synthesized, showing good catalytic activity and selectivity in various reactions (Roffe et al., 2016).

Sensing and Detection of Metal Ions

Research has also focused on the synthesis and characterization of heterocyclic compounds for selective detection of metal ions. For example, reactions involving pyridyl amines have been studied for their potential in selectively detecting Hg and Ni ions, proposing mechanisms of action that could be applicable in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of compounds similar to "[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride" provides insights into their properties and potential applications. For instance, naphthoquinone-based chemosensors have been developed for transition metal ions, showcasing the utility of such compounds in the development of sensitive and selective chemical sensors (Gosavi-Mirkute et al., 2017).

Safety and Hazards

The compound has several precautionary statements associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with 4-cyanopyridine followed by reduction of the resulting imine with sodium borohydride and subsequent reductive amination with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "2-bromo-3-thiophenecarboxaldehyde", "4-cyanopyridine", "sodium borohydride", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-3-thiophenecarboxaldehyde is reacted with 4-cyanopyridine in the presence of a base such as potassium carbonate to form the corresponding imine.", "Step 2: The resulting imine is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then subjected to reductive amination with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form the final product, [2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride." ] } | |

CAS No. |

1949816-15-2 |

Molecular Formula |

C10H11ClN2S |

Molecular Weight |

226.73 g/mol |

IUPAC Name |

(2-thiophen-3-ylpyridin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H10N2S.ClH/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9;/h1-5,7H,6,11H2;1H |

InChI Key |

RMIVNDNFDDPXAZ-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=C1CN)C2=CSC=C2.Cl.Cl |

Canonical SMILES |

C1=CN=C(C=C1CN)C2=CSC=C2.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

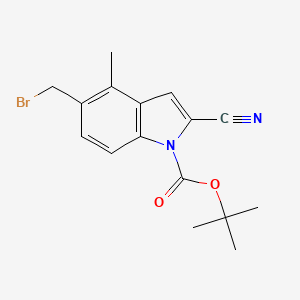

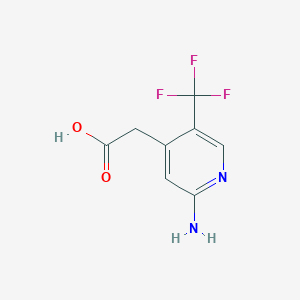

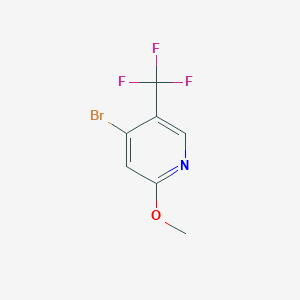

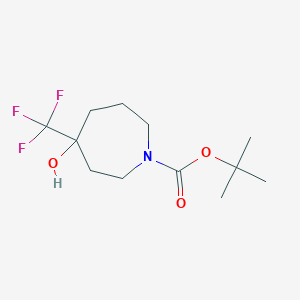

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-benzyl-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1474967.png)

![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1474972.png)

![Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1474975.png)